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Rhodium, tetrakis(mu-methoxyacetato)di-

Cat. No.: B14619152
CAS No.: 59188-11-3
M. Wt: 562.09 g/mol
InChI Key: NVZJEUZBEPMNOY-UHFFFAOYSA-J
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Description

Overview of Dinuclear Rhodium(II) Coordination Chemistry

Dinuclear rhodium(II) complexes represent a significant class of coordination compounds characterized by a rhodium-rhodium bond. wikipedia.org The most prevalent structural motif is the "paddlewheel" configuration, where two rhodium atoms are bridged by four carboxylate ligands. chemrxiv.orgmdpi.com This arrangement creates a Rh₂(μ-O₂CR)₄ core. The rhodium atoms in these d⁷-d⁷ systems are typically in a square planar geometry, each coordinated to four oxygen atoms from the bridging carboxylate ligands. The structure is completed by axial ligands that can coordinate to the vacant sites on each rhodium atom. mdpi.com

The Rh-Rh bond in these complexes is a key feature, influencing their electronic structure and reactivity. These compounds are known for their rich redox chemistry and their ability to serve as catalysts in a variety of organic transformations. nih.gov The nature of the bridging carboxylate ligands and any axial ligands significantly modulates the steric and electronic properties of the metal centers, thereby fine-tuning their catalytic activity. d-nb.info

Historical Context and Evolution of Research on Dirhodium(II) Carboxylates

The study of dirhodium(II) complexes began in the 1960s with the synthesis and characterization of dirhodium(II) tetraformate. researchgate.net This initial discovery paved the way for the exploration of a wide range of dirhodium(II) carboxylates. A pivotal moment in the development of this field was the elucidation of the paddlewheel structure of dirhodium(II) tetraacetate, which confirmed the presence of a direct Rh-Rh bond. wikipedia.org

Initially, research focused on the synthesis, structure, and bonding of these novel compounds. However, the field experienced a significant expansion in the 1970s and 1980s with the discovery of their remarkable catalytic properties. Teyssié and colleagues demonstrated that dirhodium tetracarboxylates were highly effective catalysts for intermolecular C-H functionalization reactions, surpassing the performance of existing copper catalysts. nih.gov This discovery opened up new avenues for organic synthesis, leading to the development of numerous rhodium-catalyzed reactions, including cyclopropanation, C-H insertion, and ylide formation. The subsequent development of chiral dirhodium(II) carboxylate catalysts introduced the ability to control stereoselectivity in these transformations, further cementing their importance in modern synthetic chemistry. d-nb.info

Specific Focus: Rhodium, Tetrakis(mu-methoxyacetato)di- within the Dirhodium(II) Framework

Rhodium, tetrakis(mu-methoxyacetato)di-, with the chemical formula Rh₂(μ-O₂CCH₂OCH₃)₄, is a member of the dirhodium(II) tetracarboxylate family. It conforms to the characteristic paddlewheel structure, with four methoxyacetate (B1198184) ligands bridging the two rhodium centers. The presence of the methoxy (B1213986) group on the acetate (B1210297) ligand introduces an ether functionality, which can influence the compound's solubility and coordination properties compared to simpler alkyl carboxylates like dirhodium(II) tetraacetate.

The methoxyacetato ligand modifies the electronic environment of the rhodium centers. The electron-donating nature of the ether oxygen can subtly alter the electrophilicity of the rhodium catalyst, which in turn can affect its reactivity in catalytic cycles. Research has shown that dirhodium tetracarboxylates, including those with functionalized ligands like methoxyacetate, are versatile precursors for creating coordination polymers and heterometallic systems. chemrxiv.org For instance, the reaction of [Rh₂(μ-O₂CCH₂OMe)₄(thf)₂] with dicyanido-aurate or dicyanido-argentate anions leads to the formation of one-dimensional coordination polymers. chemrxiv.org

Detailed research findings on Rhodium, tetrakis(mu-methoxyacetato)di- often focus on its application in catalysis and materials science. The specific properties endowed by the methoxyacetate ligands make it a subject of interest for fine-tuning catalytic selectivity and for the design of novel supramolecular architectures.

Below is a data table summarizing key identifiers for this compound.

IdentifierValue
Chemical NameRhodium, tetrakis(mu-methoxyacetato)di-
Molecular FormulaC₁₂H₂₀O₁₂Rh₂
Common SynonymDirhodium(II) tetrakis(methoxyacetate)

The following table presents ¹H NMR data for the [Rh₂(μ-O₂CCH₂OMe)₄Ag(CN)₂]⁻ anion, a derivative of the title compound, highlighting the chemical shifts of the methoxyacetate ligand protons. chemrxiv.org

GroupChemical Shift (δ, ppm)Multiplicity
-CH₂-3.79singlet
-CH₃3.11singlet

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H20O12Rh2 B14619152 Rhodium, tetrakis(mu-methoxyacetato)di- CAS No. 59188-11-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

59188-11-3

Molecular Formula

C12H20O12Rh2

Molecular Weight

562.09 g/mol

IUPAC Name

2-methoxyacetate;rhodium(2+)

InChI

InChI=1S/4C3H6O3.2Rh/c4*1-6-2-3(4)5;;/h4*2H2,1H3,(H,4,5);;/q;;;;2*+2/p-4

InChI Key

NVZJEUZBEPMNOY-UHFFFAOYSA-J

Canonical SMILES

COCC(=O)[O-].COCC(=O)[O-].COCC(=O)[O-].COCC(=O)[O-].[Rh+2].[Rh+2]

Origin of Product

United States

Synthetic Methodologies and Derivatization of Rhodium, Tetrakis Mu Methoxyacetato Di

Established Synthetic Routes to Dirhodium(II) Tetrakis(carboxylato) Cores

The foundational structure of Rhodium, tetrakis(μ-methoxyacetato)di-, the dirhodium(II) tetrakis(carboxylato) core, is typically synthesized through two primary methodologies. The most common and direct route involves the reaction of a rhodium(III) precursor, typically hydrated rhodium(III) chloride (RhCl₃·nH₂O), with an excess of the desired carboxylic acid. This reaction is often carried out in a high-boiling solvent, such as an alcohol or the carboxylic acid itself, under reflux conditions. researchgate.netchemeurope.com The alcohol serves as both a solvent and a reducing agent, converting Rh(III) to Rh(II).

A second widely employed method is ligand exchange, starting from a pre-synthesized dirhodium(II) tetracarboxylate, most commonly dirhodium(II) tetraacetate, Rh₂(OAc)₄. researchgate.netnih.govnih.gov This method is particularly useful for introducing more complex or functionalized carboxylate ligands that may not be suitable for the harsher conditions of the direct synthesis from rhodium(III) chloride. The exchange reaction is typically driven to completion by using a large excess of the incoming carboxylic acid and often by physically removing the displaced acetic acid. A common technique involves refluxing in a solvent like chlorobenzene (B131634) with a Soxhlet extractor containing a solid base (e.g., Na₂CO₃) to trap the liberated acetic acid. utas.edu.au

Targeted Synthesis of Rhodium, Tetrakis(μ-methoxyacetato)di-

While a specific protocol for the synthesis of Rhodium, tetrakis(μ-methoxyacetato)di- is not extensively detailed in the reviewed literature, its preparation can be confidently inferred from the general synthetic routes described above. The most probable synthetic pathway would be a ligand exchange reaction starting from the readily available dirhodium(II) tetraacetate.

In a typical procedure, dirhodium(II) tetraacetate would be refluxed with an excess of methoxyacetic acid in a suitable solvent. To drive the equilibrium towards the desired product, the acetic acid formed during the exchange would be removed. The resulting Rhodium, tetrakis(μ-methoxyacetato)di- would then be purified by recrystallization or chromatography.

An alternative, though potentially less common, approach would be the direct reaction of hydrated rhodium(III) chloride with methoxyacetic acid in a suitable solvent like ethanol. This one-pot synthesis would involve the simultaneous reduction of rhodium(III) to rhodium(II) and the coordination of the methoxyacetate (B1198184) ligands.

PrecursorReagentSolventConditionsProduct
Dirhodium(II) tetraacetateMethoxyacetic acidChlorobenzeneReflux with removal of acetic acidRhodium, tetrakis(μ-methoxyacetato)di-
Hydrated rhodium(III) chlorideMethoxyacetic acidEthanolRefluxRhodium, tetrakis(μ-methoxyacetato)di-

Strategies for Axial Ligand Adduct Formation

The dirhodium(II) core of paddlewheel complexes possesses two axial coordination sites that are readily available for interaction with Lewis bases. nih.govchemrxiv.org These interactions are crucial as they can modulate the electronic properties and catalytic activity of the complex.

Preparation of Adducts with Lewis Bases

The formation of axial ligand adducts is generally a straightforward process, often involving the dissolution of the dirhodium(II) complex in a solvent containing the desired Lewis base. The equilibrium for adduct formation can be influenced by the concentration of the Lewis base and the coordinating ability of the solvent. Common Lewis bases that form adducts with dirhodium(II) tetracarboxylates include pyridines, phosphines, and various nitrogen- and oxygen-containing organic molecules. rsc.orgcapes.gov.brosti.gov The formation of these adducts can often be visually observed by a change in the color of the solution. chemrxiv.org

Investigation of Adduct Stability and Lability

The axial ligands in dirhodium(II) complexes are generally weakly bound, and their coordination is a reversible process. researchgate.net The stability of the adducts is dependent on the nature of both the dirhodium complex and the Lewis base. Electron-withdrawing groups on the carboxylate ligands of the dirhodium core can increase its Lewis acidity, leading to stronger axial ligand binding. Conversely, stronger σ-donating Lewis bases will form more stable adducts. osti.gov

Kinetic studies of axial ligand exchange reactions have shown that the process is typically rapid. For example, the substitution of axially coordinated acetonitrile (B52724) in dirhodium(II) tetraacetate by various phosphines and phosphites proceeds via a dissociative mechanism. osti.gov The lability of these axial ligands is a key feature of the catalytic utility of dirhodium(II) complexes, as it allows for the ready coordination of substrates.

Synthetic Approaches for Equatorial Ligand Modifications and Analogues

The modification of the equatorial carboxylate ligands is a primary strategy for tuning the steric and electronic properties of dirhodium(II) catalysts. nih.gov As previously mentioned, the most common method for achieving this is through ligand exchange reactions starting from a simple dirhodium(II) tetraalkanoate.

Comparative Synthesis of Dirhodium(II) Tetra(acetato), Tetra(propionato), and Tetra(butyrato) Complexes

The synthesis of dirhodium(II) tetra(acetato), tetra(propionato), and tetra(butyrato) complexes follows the same general procedure, with the primary difference being the carboxylic acid used.

Dirhodium(II) tetraacetate (Rh₂(OAc)₄) is typically prepared by heating hydrated rhodium(III) chloride in acetic acid, often with the addition of a reducing agent like ethanol. chemeurope.comwikipedia.org

Dirhodium(II) tetrapropionate (Rh₂(O₂CCH₂CH₃)₄) is synthesized by substituting acetic acid with propionic acid in the aforementioned procedure.

Dirhodium(II) tetrabutyrate (Rh₂(O₂C(CH₂)₂CH₃)₄) is similarly prepared using butyric acid.

Alternatively, these complexes can be synthesized via ligand exchange from dirhodium(II) tetraacetate by refluxing it with an excess of propionic or butyric acid, respectively.

ComplexSynthetic MethodRhodium PrecursorCarboxylic AcidTypical Solvent
Dirhodium(II) tetraacetateDirect SynthesisRhCl₃·nH₂OAcetic AcidAcetic Acid / Ethanol
Dirhodium(II) tetrapropionateDirect SynthesisRhCl₃·nH₂OPropionic AcidPropionic Acid / Ethanol
Dirhodium(II) tetrabutyrateDirect SynthesisRhCl₃·nH₂OButyric AcidButyric Acid / Ethanol
Dirhodium(II) tetrapropionateLigand ExchangeRh₂(OAc)₄Propionic AcidChlorobenzene
Dirhodium(II) tetrabutyrateLigand ExchangeRh₂(OAc)₄Butyric AcidChlorobenzene

Molecular Architecture and Structural Elucidation of Rhodium, Tetrakis Mu Methoxyacetato Di

Detailed Dinuclear Core Geometry and Rhodium-Rhodium Bond Characterization

At the heart of Rhodium, tetrakis(mu-methoxyacetato)di- lies a dinuclear rhodium core. This core is defined by the presence of a direct rhodium-rhodium (Rh-Rh) bond. In the vast majority of dirhodium(II) tetracarboxylate complexes, this is characterized as a single bond. The Rh-Rh bond distance is a critical parameter in describing the geometry of this core. For comparison, the Rh-Rh bond length in the parent compound, dirhodium tetraacetate (Rh₂(OAc)₄), is approximately 2.39 Å. It is expected that the Rh-Rh bond length in Rhodium, tetrakis(mu-methoxyacetato)di- would be in a similar range, as the electronic nature of the methoxyacetate (B1198184) ligand is not drastically different from the acetate (B1210297) ligand.

Table 1: Comparison of Rh-Rh Bond Lengths in Selected Dirhodium(II) Tetracarboxylate Complexes

Compound Rh-Rh Bond Length (Å)
Dirhodium(II) tetraacetate, Rh₂(OAc)₄ ~2.39
Dirhodium(II) tetraformate, Rh₂(O₂CH)₄ ~2.37
Dirhodium(II) tetrakis(trifluoroacetate), Rh₂(O₂CCF₃)₄ ~2.40

| Rhodium, tetrakis(mu-methoxyacetato)di- (Expected) | ~2.38 - 2.40 |

Note: The value for Rhodium, tetrakis(mu-methoxyacetato)di- is an educated estimate based on data from analogous compounds.

Coordination Environment of the Rhodium Centers

Each rhodium(II) ion in the dinuclear complex is typically in a distorted octahedral coordination environment. The equatorial positions are occupied by four oxygen atoms, one from each of the four bridging methoxyacetate ligands. These Rh-O bond distances are generally in the range of 2.02-2.05 Å. The fifth coordination site is occupied by the other rhodium atom, forming the Rh-Rh bond. The sixth, or axial, position is available for coordination by a Lewis base. In the absence of a coordinating solvent or other ligand, this position may remain vacant or weakly interact with an oxygen atom from a neighboring molecule in the solid state.

The coordination of axial ligands can significantly influence the electronic and steric properties of the complex, which is a key feature in their catalytic activity.

Structural Role of Bridging Methoxyacetate Ligands

The four methoxyacetate (CH₃OCH₂COO⁻) ligands play a crucial structural role by bridging the two rhodium centers. Each ligand spans the dirhodium core, with one oxygen atom of the carboxylate group binding to each rhodium atom. This arrangement creates the characteristic paddlewheel framework that encapsulates the dinuclear core.

The methoxyacetate ligands are responsible for maintaining the structural integrity of the complex, holding the rhodium atoms at a fixed distance and providing a rigid framework. The electronic properties of the methoxyacetate ligands, specifically the inductive effect of the methoxy (B1213986) group, can subtly influence the electronic structure of the dirhodium core, including the Rh-Rh bond length and the Lewis acidity of the axial sites, as compared to simpler alkyl carboxylates.

Impact of Axial Ligands on the Overall Molecular Conformation

The axial positions of the dirhodium core are readily available for coordination by a wide variety of Lewis basic ligands, such as water, alcohols, amines, phosphines, and nitriles. The coordination of axial ligands can induce significant changes in the molecular conformation and electronic structure of the complex. mdpi.com

Upon coordination of an axial ligand, a noticeable elongation of the Rh-Rh bond is often observed. This is attributed to a trans influence, where the donation of electron density from the axial ligand into the Rh-Rh σ* antibonding orbital weakens the Rh-Rh bond. rsc.org For instance, in dirhodium tetraacetate, the Rh-Rh bond can lengthen by as much as 0.1 Å upon coordination of strong donor ligands. The nature and strength of the axial ligand can therefore be used to tune the properties of the dirhodium complex. The presence of bulky axial ligands can also introduce steric hindrance that affects the approach of substrates in catalytic reactions.

Advanced Structural Characterization Techniques

The detailed molecular architecture of dirhodium tetracarboxylate complexes is primarily elucidated through a combination of single-crystal X-ray diffraction and various spectroscopic methods.

A typical X-ray crystallographic study would provide a detailed structural model, confirming the paddlewheel structure and revealing the precise arrangement of the methoxyacetate ligands. It would also identify any coordinated axial ligands or solvent molecules present in the crystal lattice. While a specific crystal structure for Rhodium, tetrakis(mu-methoxyacetato)di- is not readily found in the literature, the expected structural parameters can be inferred from the vast library of crystallographically characterized dirhodium tetracarboxylates.

Table 2: Expected Crystallographic Parameters for Rhodium, tetrakis(mu-methoxyacetato)di-

Parameter Expected Value/Range
Crystal System Monoclinic or Triclinic
Space Group e.g., P2₁/c, C2/c, P-1
Rh-Rh distance (Å) 2.38 - 2.42
Average Rh-O (equatorial) distance (Å) 2.02 - 2.06
O-Rh-O angle (°) ~90 and ~170

Note: These are typical ranges observed for similar dirhodium tetracarboxylate structures and are provided for illustrative purposes.

Spectroscopic techniques provide valuable information about the structure and bonding within the molecule in both the solid state and in solution.

Vibrational Spectroscopy (Infrared and Raman): The IR and Raman spectra of dirhodium tetracarboxylates are characterized by strong bands corresponding to the symmetric and asymmetric stretching vibrations of the carboxylate groups (νₛ(COO⁻) and νₐₛ(COO⁻)). The positions of these bands are sensitive to the coordination mode of the carboxylate ligand and can confirm the bridging nature of the methoxyacetate groups. For Rhodium, tetrakis(mu-methoxyacetato)di-, one would also expect to see characteristic C-O-C stretching vibrations from the methoxy group. The Rh-Rh stretching vibration, which is a direct probe of the metal-metal bond, is typically observed in the low-frequency region of the Raman spectrum (around 300-350 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the presence and arrangement of the methoxyacetate ligands. Current time information in Miami, FL, US. The diamagnetic nature of the Rh₂(II,II) core allows for the observation of well-resolved NMR spectra. The chemical shifts of the protons and carbons of the methoxyacetate ligands would provide information about the electronic environment within the complex. ¹⁰³Rh NMR, although less common due to the low gyromagnetic ratio of the nucleus, can provide direct information about the rhodium centers and their coordination environment. researchgate.net The coordination of axial ligands can often be monitored by changes in the chemical shifts of the ligand protons in ¹H NMR. Current time information in Miami, FL, US.

Electronic Structure and Advanced Spectroscopic Investigations of Rhodium, Tetrakis Mu Methoxyacetato Di

Electronic Absorption Spectroscopy and Band Assignments

The electronic absorption spectra of dirhodium(II) tetracarboxylate complexes are characterized by several distinct bands in the visible and ultraviolet regions. These transitions are primarily associated with the dirhodium core. For dirhodium(II) tetraacetate, a representative analogue, a notable absorption band is observed in the visible region.

A key feature in the spectra of these complexes is a band assigned to the Rh-Rh π* → Rh-Rh σ* transition. In dirhodium(II) tetraacetate dihydrate, this transition appears with a maximum at approximately 17,300 cm⁻¹ (around 578 nm) and exhibits vibrational structuring. Weaker absorptions are also observed at higher energies, indicating the presence of multiple electronic transitions in this region. The precise energies and intensities of these bands can be influenced by the nature of the carboxylate ligands and any axial ligands coordinated to the dirhodium core.

Table 1: Electronic Absorption Data for a Representative Dirhodium(II) Tetracarboxylate Complex (Dirhodium(II) tetraacetate dihydrate)
Absorption Maximum (cm⁻¹)Approximate Wavelength (nm)Assignment
17,300578Rh-Rh π* → Rh-Rh σ*
22,200 - 23,300430 - 450Higher energy transitions

Excited-State Properties and Photophysical Behavior

The excited states of dirhodium(II) tetracarboxylate complexes play a crucial role in their photochemical and photophysical behavior. Upon absorption of light, these molecules can populate excited electronic states with distinct lifetimes and reactivities.

Dirhodium(II) tetracarboxylate complexes are known to possess long-lived excited states, with lifetimes often extending into the microsecond range. For instance, various adducts of dirhodium tetraacetate exhibit excited-state lifetimes in the order of several microseconds. The energy of these excited states is a critical parameter governing their reactivity. For some dirhodium complexes, the excited-state energy has been estimated to be in the range of 1.34 to 1.77 eV.

Table 2: Photophysical Properties of a Representative Dirhodium(II) Tetracarboxylate Complex
PropertyValue
Excited-State LifetimeSeveral microseconds
Excited-State Energy Range1.34 - 1.77 eV

The excited states of dirhodium complexes can be deactivated through various pathways, including energy transfer and electron transfer processes. In energy transfer, the excited dirhodium complex transfers its energy to another molecule, known as an acceptor. This process is highly dependent on the energy levels of the donor and acceptor.

Electron transfer quenching involves the transfer of an electron to or from the excited dirhodium complex. This can occur via two main mechanisms: oxidative quenching, where the excited complex donates an electron, and reductive quenching, where it accepts an electron. The feasibility of these processes is governed by the redox potentials of the excited complex and the quenching agent. For example, the excited states of some dirhodium complexes can be reductively quenched by sacrificial electron donors, leading to the formation of a one-electron reduced complex. This process is fundamental to their application in photocatalysis.

The population of excited states in dirhodium tetracarboxylate complexes can lead to a range of photochemical reactions. One significant area of research is their use as photocatalysts. For instance, certain dirhodium complexes have been shown to be effective in photocatalytic hydrogen production from acidic solutions when irradiated with visible light in the presence of a sacrificial electron donor.

Another important aspect of their photoactivity is the initiation of C-H functionalization reactions. Upon photoexcitation, these complexes can generate highly reactive intermediates that can insert into C-H bonds, a transformation of significant interest in organic synthesis. Furthermore, photoinduced ligand exchange has been observed in some dirhodium complexes, where irradiation with light facilitates the substitution of ligands coordinated to the dirhodium core. This property has potential applications in the development of photoactivated therapeutic agents.

Electrochemical Properties and Redox Potentials

The electrochemical behavior of dirhodium(II) tetracarboxylate complexes is dominated by the redox activity of the bimetallic core. These complexes can undergo both oxidation and reduction processes, which are crucial for their catalytic applications.

The most accessible redox process for dirhodium(II,II) tetracarboxylate complexes is a one-electron oxidation to form a mixed-valence dirhodium(II,III) species. This corresponds to the Rh₂⁴⁺/Rh₂⁵⁺ redox couple. The potential at which this oxidation occurs is sensitive to the electronic properties of the bridging carboxylate ligands and any axial ligands. Electron-withdrawing groups on the carboxylate ligands generally make the complex more difficult to oxidize, resulting in a more positive redox potential.

The ease of oxidation follows the general trend Ru > Mo > Rh for analogous M₂(O₂CR)₄ complexes, which provides insight into the relative energies of the highest occupied molecular orbitals (HOMO) of the metal-metal bonds. The reduction of the dirhodium(II,II) core is also possible, though it often occurs at more negative potentials. The ability of these complexes to readily undergo redox reactions is a key factor in their catalytic activity, particularly in reactions that involve oxidative or reductive steps.

Table 3: Representative Electrochemical Data for Dirhodium(II) Tetracarboxylate Analogues
Redox ProcessDescriptionInfluencing Factors
Rh₂⁴⁺ → Rh₂⁵⁺ + e⁻One-electron oxidation of the dirhodium coreNature of bridging and axial ligands
Rh₂⁴⁺ + e⁻ → Rh₂³⁺One-electron reduction of the dirhodium coreLigand environment

Reactivity Profiles and Catalytic Functions of Rhodium, Tetrakis Mu Methoxyacetato Di

Catalytic Activity in Homogeneous Systems

In homogeneous catalysis, dirhodium(II) tetracarboxylates, including by extension Rhodium, tetrakis(μ-methoxyacetato)di-, are highly effective due to their solubility in common organic solvents. Their catalytic prowess stems from the ability of the dirhodium core to activate diazo compounds, leading to the formation of highly reactive rhodium carbene intermediates. The electronic properties of the bridging ligands, in this case, methoxyacetate (B1198184), play a crucial role in modulating the reactivity and selectivity of the catalyst. Electron-donating groups on the carboxylate ligands generally enhance the catalyst's nucleophilicity and can influence the stereoselectivity of the catalyzed reactions.

The general catalytic cycle for many reactions involving these compounds begins with the coordination of a diazo compound to an axial site of one of the rhodium atoms. This is followed by the extrusion of dinitrogen gas (N₂) to form a rhodium-carbene complex. This electrophilic carbene species is the key intermediate that participates in various subsequent transformations. The catalyst is then regenerated upon product formation, allowing for catalytic turnover.

Specific Organic Transformations Catalyzed by the Compound

Based on the known reactivity of the dirhodium(II) tetracarboxylate class of catalysts, Rhodium, tetrakis(μ-methoxyacetato)di- is anticipated to be an effective catalyst for a range of organic transformations.

While dirhodium(II) tetracarboxylates are not the most common catalysts for hydrogenation, certain mixed-ligand dirhodium(II,II) complexes have been investigated for the chemoselective hydrogenation of imines and enamines. rsc.org The optimization of reaction conditions such as temperature, H₂ pressure, and catalyst loading is crucial for achieving high selectivity towards the desired amine products. rsc.org For instance, heteroleptic dirhodium(II,II) acetato-bipyridyl complexes have been evaluated as catalyst precursors for these transformations. rsc.org

Hydroformylation, or oxo synthesis, is a key industrial process for the production of aldehydes from alkenes. While typically catalyzed by mononuclear rhodium complexes with phosphine (B1218219) ligands, some studies have explored the use of dirhodium(II,II) complexes as catalyst precursors. For example, heteroleptic dirhodium(II,II) acetato-bipyridyl complexes have been evaluated for their potential in hydroformylation reactions. researchgate.net The performance of these catalysts is influenced by the nature of the ancillary ligands and the reaction conditions. researchgate.net

A significant area of application for dirhodium(II) tetracarboxylates is in C-H activation and functionalization. nih.gov These catalysts can promote the insertion of a carbene into a C-H bond, a transformation that allows for the direct conversion of C-H bonds into new C-C bonds. nih.gov The site-selectivity of these reactions can often be controlled by the steric and electronic properties of the catalyst's ligands. emory.edu For instance, sterically demanding dirhodium catalysts can favor C-H functionalization at less hindered primary C-H bonds. emory.edu The reaction is proposed to proceed via the formation of a rhodium carbene, which then undergoes insertion into an aliphatic or aromatic C-H bond. nih.gov

Table 1: Representative Examples of Dirhodium(II) Tetracarboxylate-Catalyzed C-H Functionalization

CatalystSubstrateDiazo CompoundProductYield (%)Reference
Rh₂(OAc)₄CyclohexaneEthyl diazoacetateEthyl 2-cyclohexylacetateHigh nih.gov
Rh₂(esp)₂Tetrahydrofuran(E)-3-Arylidene-4-diazopyrrolidine-2,5-dioneTetrahydrofur-2-yl-substituted productVaries with loading mdpi.com

Note: This table presents data for analogous dirhodium(II) catalysts to illustrate the general reactivity.

Cyclopropanation of olefins with diazo compounds is one of the most well-established applications of dirhodium(II) tetracarboxylate catalysts. nih.govnih.govnih.gov The reaction involves the transfer of a carbene fragment from a diazo compound to an alkene, forming a cyclopropane (B1198618) ring. nih.gov The stereoselectivity of the cyclopropanation can be controlled by using chiral dirhodium(II) catalysts, which can provide high levels of enantioselectivity. nih.govnih.gov The choice of the chiral ligand on the dirhodium catalyst is critical for achieving high asymmetric induction. nih.gov

Table 2: Enantioselective Cyclopropanation using Chiral Dirhodium(II) Catalysts

CatalystAlkeneDiazo CompoundProduct Enantiomeric Excess (% ee)Reference
Rh₂(R-DOSP)₄StyreneMethyl aryldiazoacetateHigh nih.govnih.gov
Rh₂(S-PTAD)₄Styreneortho-Substituted aryldiazoacetateHigh nih.gov

Note: This table showcases the effectiveness of chiral dirhodium(II) catalysts in asymmetric cyclopropanation.

Mechanistic Studies of Catalytic Cycles

The catalytic cycles of reactions mediated by dirhodium(II) tetracarboxylates have been the subject of numerous mechanistic studies. For carbene-transfer reactions, the generally accepted mechanism involves the following key steps:

Catalyst Activation: The reaction is initiated by the coordination of the diazo compound to an axial position of one of the rhodium centers.

Carbene Formation: This is followed by the irreversible loss of dinitrogen (N₂) to generate a highly reactive rhodium-carbene intermediate. This is often the rate-determining step.

Carbene Transfer: The electrophilic carbene is then transferred to a substrate. In cyclopropanation, the carbene adds to an alkene. In C-H activation, the carbene inserts into a C-H bond.

Product Release and Catalyst Regeneration: The product is released from the coordination sphere of the catalyst, which is then free to engage in another catalytic cycle.

DFT calculations have been employed to investigate the mechanisms of dirhodium-catalyzed reactions, providing insights into the structures of intermediates and transition states. For instance, studies on ring expansion reactions have indicated that the dirhodium catalyst is essential for generating a reactive nitrene intermediate. rsc.org The chemoselectivity of some reactions has been found to be dependent on the catalyst loading, suggesting complex kinetic profiles and potential catalyst aggregation or deactivation pathways. mdpi.com

Identification of Intermediates and Transition States

The catalytic cycles of dirhodium(II) carboxylates are characterized by the formation of fleeting, high-energy intermediates that have historically been challenging to observe directly. nih.gov However, a combination of spectroscopic techniques and computational studies has provided significant insights into their structure and function.

The primary reactive species is the rhodium-carbene (or carbenoid) intermediate, formed upon the reaction of the dirhodium catalyst with a diazo compound, leading to the extrusion of dinitrogen. researchgate.netresearchgate.net These electrophilic carbenes are the agents of bond formation in reactions such as cyclopropanation, C-H functionalization, and ylide formation. nih.govcaltech.edu While long considered transient, researchers have successfully generated and characterized metastable donor-acceptor rhodium carbene complexes, allowing for direct spectroscopic analysis via NMR and vibrational spectroscopy. nih.gov These studies confirm a Rh=C bond with both weak σ and π components, and demonstrate that the intermediate can perform stoichiometric C-H functionalization and cyclopropanation, yielding products identical to those from catalytic reactions. nih.gov

Computational DFT (Density Functional Theory) studies have been instrumental in mapping the reaction pathways and characterizing the transition states. For instance, in C-H amination reactions involving related dirhodium catalysts, a dirhodium-nitrene complex is formed as a key intermediate. frontiersin.org The subsequent hydrogen atom abstraction from the substrate proceeds through a well-defined transition state. One computational study identified this as a rate-determining step with a calculated barrier of 14.5 kcal mol⁻¹, featuring a forming N-H bond length of 1.40 Å and a cleaving C-H bond of 1.29 Å. frontiersin.org Following the formation of a diradical intermediate, the reaction proceeds through a second, low-barrier transition state for the radical rebound step to form the final C-N bond. frontiersin.org Similar mechanistic proposals, involving the initial formation of a rhodium carbene followed by subsequent transformations through distinct transition states, have been detailed for processes like [3+2] cycloadditions. frontiersin.org

Table 1: Examples of Identified Intermediates in Dirhodium(II) Catalysis

Intermediate Type Generating Precursor Key Reactions Method of Identification
Rhodium Carbene Diazo compounds Cyclopropanation, C-H Insertion Spectroscopy (NMR, Vibrational), DFT Calculations
Rhodium Nitrene Azides, Iminoiodinanes C-H Amination DFT Calculations

Role of the Dirhodium Core in Catalytic Turnover

The efficacy of Rhodium, tetrakis(μ-methoxyacetato)di- and its analogues stems directly from its unique bimetallic "paddlewheel" structure. nih.govchemrxiv.org This architecture features a rhodium-rhodium single bond bridged by four carboxylate ligands, leaving two axial coordination sites open for substrate interaction. nih.govchemrxiv.org This structural rigidity and the accessibility of the axial sites are crucial for catalytic activity. nih.gov

The catalytic cycle begins with the coordination of a diazo substrate to an axial site of one rhodium atom. chemrxiv.org The dirhodium core facilitates the extrusion of N₂, a process supported by a nitrogen-15 (B135050) kinetic isotope effect study which indicates that C-N bond fission in the transition state is the rate-limiting step. researchgate.net This generates the critical rhodium-carbene intermediate.

The bimetallic nature of the core is fundamental to its function. While one rhodium atom is directly involved in the bond-making and breaking events with the substrate, the second rhodium atom plays a vital role in stabilizing the complex by compensating for electronic changes throughout the reaction—a phenomenon known as the trans effect. chemrxiv.org This cooperative interaction allows the catalyst to efficiently cycle through different electronic states. The low oxidation potential of the dirhodium unit is a key feature, enabling it to mediate reactions effectively without undergoing irreversible oxidation. nih.gov The entire process—from substrate binding to product release—regenerates the catalyst for the next turnover, making the dirhodium core the engine of the catalytic cycle.

Influence of Ligand Modifications on Catalytic Efficiency and Selectivity

The four bridging methoxyacetate ligands in Rhodium, tetrakis(μ-methoxyacetato)di- are not mere spectators; they are integral to tuning the catalyst's performance. Modifications to the carboxylate ligands—altering their steric bulk or electronic properties—can profoundly impact the catalyst's efficiency (turnover rate) and, most critically, its selectivity (chemo-, regio-, and enantioselectivity). mdpi.com

Electronic Effects: The electronic nature of the ligands directly influences the electrophilicity of the rhodium center and the resulting carbene intermediate. Electron-withdrawing groups on the carboxylate ligand, for instance, can render the rhodium centers more Lewis acidic. This enhances the rate of diazo decomposition but can also affect the reactivity profile of the carbene. A theoretical study comparing Rh₂(OAc)₄ with the more electron-donating Rh₂(cap)₄ found that the electronic properties of the ligand were paramount for catalyst activity, influencing the degree of electron transfer during carbene formation. frontiersin.org

Steric Effects: The steric environment created by the ligands is a powerful tool for controlling selectivity, particularly in asymmetric catalysis where chiral ligands are employed. Bulky ligands can create a chiral pocket around the active site, dictating the trajectory of the incoming substrate and controlling the stereochemical outcome of the reaction. mdpi.comnih.gov For example, increasing the steric bulk of chiral carboxylate ligands has been shown to enhance enantioselectivity in cyclopropanation and C-H insertion reactions. mdpi.comnih.gov This is because bulkier groups can more effectively block certain approaches to the carbene, favoring a specific reaction pathway that leads to a single enantiomer. mdpi.comnih.gov This principle has driven the development of a vast library of dirhodium catalysts with systematically varied steric demands to achieve catalyst-controlled site-selectivity, overcoming the inherent reactivity of the substrate. nih.gov

The interplay between steric and electronic factors allows for the fine-tuning of the catalyst for specific applications, moving the field from substrate-controlled reactions to an era of catalyst-controlled C-H functionalization. nih.gov

Table 2: Impact of Ligand Properties on Catalytic Performance

Ligand Property Modification Example Effect on Efficiency Effect on Selectivity
Electronic Nature Replacing acetate (B1210297) with more electron-donating caprolactamate Can alter the rate of carbene formation frontiersin.org Influences chemoselectivity by modifying carbene reactivity frontiersin.org
Steric Bulk Introducing bulky groups like adamantyl or tert-butyl mdpi.com May slightly decrease reaction rates Significantly enhances enantioselectivity and diastereoselectivity mdpi.comnih.gov
Chirality Using N-protected amino acid-derived ligands mdpi.com Enables asymmetric catalysis Induces high levels of enantiocontrol in product formation nih.govmdpi.com

| Axial Coordination | Tethered coordinating groups (e.g., thioethers) chemrxiv.org | Can modulate catalyst activity chemrxiv.org | Affects selectivity in cyclopropanation and insertion reactions chemrxiv.org |

Interactions with Biological Systems and Elucidation of Molecular Mechanisms

Interaction with Deoxyribonucleic Acid (DNA)

The cytotoxic properties of dirhodium compounds are often attributed to their ability to interact with and damage nuclear DNA, thereby interfering with essential cellular processes rsc.org. The unique "paddlewheel" structure of the dirhodium core allows for several modes of interaction with the DNA duplex.

Modes of DNA Binding (e.g., Adduct Formation, Interstrand Cross-linking)

Rhodium, tetrakis(mu-methoxyacetato)di- and its analogues can bind to DNA through the formation of covalent adducts. Spectroscopic and crystallographic studies have elucidated the specific binding sites on the nucleotide bases. One prominent mode of interaction involves bidentate, equatorial binding to the N7 and O6 positions of guanine (B1146940) bases rsc.org. This N7/O6 chelation creates a stable adduct that can significantly distort the local DNA structure.

In addition to equatorial binding, axial coordination to DNA bases has also been demonstrated. X-ray crystallography studies on the adduct of dirhodium tetraacetate with a B-DNA double helical dodecamer revealed the dimetallic center binding to an adenine (B156593) base via an axial coordination site mdpi.com. This mode of binding suggests that the dirhodium unit can interact with DNA without the displacement of its bridging carboxylate ligands.

Furthermore, these compounds are capable of forming DNA cross-links. Evidence points to the formation of GG intrastrand cross-links, where the dirhodium unit bridges two adjacent guanine bases within the same DNA strand rsc.org. The formation of such adducts and cross-links bears structural resemblances to those formed by the well-known anticancer agent cisplatin rsc.org. The specific kinetics of DNA binding can be modulated by the nature of the bridging carboxylate ligand, with studies showing that changing a single bridging ligand can alter the rate of DNA binding by over a hundredfold mdpi.com.

Summary of DNA Binding Modes for Dirhodium(II) Compounds
Binding ModeDNA SiteCoordination TypeKey FindingsReference
Adduct FormationGuanineEquatorial (Bidentate)Coordination to N7 and O6 positions. rsc.org
Adduct FormationAdenineAxialBinding of the dimetallic center to the axial site of the DNA base. mdpi.com
Cross-linkingAdjacent GuaninesIntrastrandForms GG intrastrand cross-links. rsc.org

Effects on DNA Replication and Macromolecular Synthesis

The formation of dirhodium-DNA adducts has profound consequences for cellular processes that rely on the DNA template. The cytotoxic activity of dirhodium tetracarboxylates is linked to their ability to inhibit DNA replication and transcription rsc.orgnih.gov. By binding to DNA, the compound can create steric blocks that impede the progression of DNA and RNA polymerases, thus halting the synthesis of new DNA and RNA strands.

In vitro studies have demonstrated that dirhodium(II) complexes can inhibit the function of DNA and RNA polymerase from Escherichia coli acs.org. This direct inhibition of essential enzymes, coupled with the physical damage to the DNA template, leads to a comprehensive shutdown of macromolecular synthesis, including both nucleic acid and subsequent protein synthesis rsc.org. This disruption of fundamental cellular machinery is considered a key component of the compound's biological activity.

Photoinduced DNA Cleavage Mechanisms

Certain dirhodium complexes exhibit the ability to cleave DNA upon irradiation with light, a property of interest for photodynamic therapy. While not extensively studied for Rhodium, tetrakis(mu-methoxyacetato)di- itself, related dirhodium(II,II) complexes have been shown to photocleave DNA efficiently rsc.org. The mechanism for this activity is often mediated by reactive oxygen species (ROS). Upon photoexcitation, the dirhodium complex can transfer energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂) or superoxide (O₂⁻), which in turn attack and cleave the DNA backbone rsc.org.

In addition to ROS-mediated cleavage, photoinduced covalent binding to DNA has also been observed. Some dirhodium complexes show no interaction with DNA in the dark but, upon irradiation with visible light, bind covalently to guanine bases acs.org. This photo-triggered activation provides a potential mechanism for targeted DNA damage.

Interactions with Proteins and Enzymes

Beyond DNA, proteins and enzymes are significant biological targets for dirhodium compounds. The interaction with these macromolecules can lead to enzyme inhibition, disruption of protein function, and alteration of cellular signaling pathways.

Identification of Binding Sites on Biomolecules (e.g., Histidine, Thiol Groups)

The dirhodium core exhibits a strong affinity for specific amino acid side chains, leading to predictable binding sites on proteins.

Histidine Residues: The imidazole (B134444) side chain of histidine is a primary binding site for dirhodium tetraacetate and related compounds. High-resolution X-ray crystallography and mass spectrometry studies have consistently shown that the dirhodium unit coordinates to the nitrogen atoms of histidine imidazole rings at one of its axial sites nih.govnih.gov. This interaction has been characterized in detail with model proteins such as bovine pancreatic ribonuclease (RNase A), where the compound binds to the side chains of His105 and His119, and hen egg white lysozyme (HEWL) nih.govacs.orgd-nb.info.

Thiol Groups: Amino acids and peptides containing thiol (sulfhydryl) groups, such as cysteine and glutathione, also react readily with dirhodium compounds. However, this interaction is often destructive to the dirhodium paddlewheel structure. Studies have shown that reactions with cysteine and glutathione can lead to the breakdown of the Rh-Rh bond and the oxidation of Rh(II) to Rh(III) nih.govwikipedia.org. The resulting rhodium ions can then bind tightly to the thiol groups. This reactivity is significant, as it suggests that dirhodium compounds can be decomposed by intracellular thiol-containing molecules, which may influence their bioavailability and mechanism of action nih.govwikipedia.org. In studies with Human Serum Albumin (HSA), evidence of axial coordination to thiol groups has also been reported nih.gov.

Other Residues: Dirhodium compounds have also been found to bind to other amino acid residues. In studies with HEWL, dimeric rhodium units were observed bound to the side chains of aspartic acid, asparagine, lysine, and arginine, as well as the C-terminal carboxylate group acs.org.

Identified Protein Binding Sites for Dirhodium(II) Compounds
Amino Acid ResidueFunctional GroupModel ProteinKey FindingsReference
HistidineImidazole RingRNase A, HEWL, HSAPrimary binding site; coordinates to the axial position of the dirhodium core. nih.govacs.orgnih.govnih.gov
CysteineThiol (-SH)-Reacts to break down the dirhodium core, leading to Rh(III) binding. nih.gov
GlutathioneThiol (-SH)-Reaction breaks the Rh-Rh bond. wikipedia.org
Aspartic AcidCarboxylateHEWLBinding of dimeric Rh-Rh units observed. acs.org
LysineAmineHEWLBinding of both dimeric and monometallic rhodium fragments. acs.org
ArginineGuanidiniumHEWLCoordination by monometallic rhodium fragments. acs.org

Induced Conformational Changes in Protein Structures

However, a significant structural consequence of this interaction is the potential for protein cross-linking. The ability of the dirhodium unit to bind to two different protein molecules simultaneously can induce the formation of protein dimers and other aggregates. This cross-linking activity could alter the biological function of the targeted proteins and represents a distinct mechanism of cytotoxicity.

Enzyme Inhibition Studies and Mechanisms

More recent research on other dirhodium(II) carboxylates, such as the acetate (B1210297) and butyrate analogues, has revealed that a prominent mechanism of their cytotoxic action is the inhibition of the ubiquitin-proteasome system (UPS). Cellular studies have demonstrated that dirhodium(II) butyrate can strongly inhibit the UPS at submicromolar concentrations by impairing proteasomal proteolysis and the activities of deubiquitinating enzymes. The potency of UPS inhibition among different dirhodium(II) carboxylates has been found to correlate strongly with their cytotoxic effects. It is plausible that Rhodium, tetrakis(μ-methoxyacetato)di- shares this mechanism of action, although specific studies are required for confirmation.

Cellular Uptake and Subcellular Localization Investigations (In Vitro Models)

Detailed studies on the cellular uptake and subcellular localization specifically for Rhodium, tetrakis(μ-methoxyacetato)di- are limited. However, research on other rhodium complexes provides insights into the potential behavior of this compound. For instance, the biological activity of some rhodium metalloinsertors has been directly linked to their subcellular localization, with nuclear accumulation being a key factor for their therapeutic effect.

Comparative Analysis of Biological Activities Across Dirhodium(II) Carboxylate Analogues

Comparative studies are crucial for understanding the structure-activity relationships within the dirhodium(II) carboxylate family. A key study evaluated the in vitro cytotoxicity of Rhodium, tetrakis(μ-methoxyacetato)di- alongside its acetate, propionate, and butyrate counterparts against leukemia L1210 cells in suspension culture.

The results of this comparative analysis demonstrated a clear trend in cytotoxicity, with the biological activity increasing with the length of the alkyl chain of the carboxylate ligand. The order of cytotoxicity was found to be: butyrate > propionate > acetate > methoxyacetate (B1198184) researchgate.netresearchgate.net. This indicates that Rhodium, tetrakis(μ-methoxyacetato)di- is the least cytotoxic among the tested analogues in this specific cell line.

The study also shed light on the mechanism of action, showing that these compounds inhibit the synthesis of macromolecules. Specifically, tetra-μ-propionatodirhodium(II) was found to strongly inhibit both DNA and protein synthesis, while having a minimal effect on RNA synthesis researchgate.net. Furthermore, flow microfluorometric analysis revealed that treatment with these drugs led to an arrest of the cell cycle in the G2 phase researchgate.net. This cell cycle arrest is consistent with the observed inhibition of protein synthesis, which is a prerequisite for cells to progress through the G2/M checkpoint. While this detailed mechanistic work was highlighted for the propionate analogue, it provides a valuable framework for understanding the likely biological effects of Rhodium, tetrakis(μ-methoxyacetato)di-, albeit with lower potency.

The following table summarizes the comparative cytotoxicity data for the dirhodium(II) carboxylate analogues against L1210 leukemia cells.

Dirhodium(II) Carboxylate AnalogueRelative Cytotoxicity Ranking
Rhodium, tetrakis(μ-butyrate)di-1 (Most Cytotoxic)
Rhodium, tetrakis(μ-propionate)di-2
Rhodium, tetrakis(μ-acetate)di-3
Rhodium, tetrakis(μ-methoxyacetato)di-4 (Least Cytotoxic)

Advanced Analytical and Methodological Contributions to Dirhodium Carboxylate Research

Mass Spectrometry Techniques (e.g., MALDI-MS, ESI-MS) for Adduct Characterization

Mass spectrometry (MS) is an indispensable tool for the characterization of dirhodium complexes and their adducts. Soft ionization techniques like Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are particularly valuable as they allow for the analysis of intact, non-volatile coordination complexes with minimal fragmentation.

ESI-MS has been widely employed to confirm the molecular weight and integrity of dirhodium paddlewheel compounds. In positive-ion mode, these complexes are often observed as adducts with cations such as sodium ([M+Na]⁺) or potassium ([M+K]⁺), which aids in their identification. nih.govmdpi.com For Rhodium, tetrakis(mu-methoxyacetato)di-, ESI-MS can verify the formation of the core structure and characterize adducts formed with axial ligands, such as solvents or substrates. For instance, the analysis of dirhodium tetra-μ-(n-naphthoate) complexes, recrystallized from acetone (B3395972), showed intense signals corresponding to the sodium adduct of the complex after the dissociation of axial acetone ligands. nih.gov

Furthermore, ESI-MS is a powerful technique for studying the interactions between dirhodium compounds and biomolecules like proteins and DNA. nih.govsciforum.net It can provide stoichiometric information and reveal the nature of the metallic fragments bound to the biological target. Studies on the reaction of dirhodium tetraacetate with proteins have shown that ESI-MS can identify a complex pattern of adducts, including the intact dirhodium core coordinated to the protein, as well as various fragments. unipi.it This capability is crucial for elucidating the mechanism of action for potential metallodrugs based on the dirhodium scaffold.

Table 1: Representative ESI-MS Data for Dirhodium Complex Adducts

Dirhodium ComplexAdduct IonCalculated m/zObserved m/zReference
[Rh₂(1-NC)₄] (1-NC = 1-naphthoate)[M+Na]⁺912.9786912.9783 nih.gov
Tris-(dirhodium(II,II) tetraacetate) Metallodendrimer[M+Na]⁺1768.53001768.4221 mdpi.com
Tris-(dirhodium(II,II) tetrakis(bis-(4-fluorophenyl)formamidinate)) Metallodendrimer[M+3Na]³⁺1294.48621294.4554 mdpi.com

Circular Dichroism (CD) Spectroscopy for Chirality and Biomolecule Interactions

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light, making it an essential technique for studying chiral molecules. rsc.org While Rhodium, tetrakis(mu-methoxyacetato)di- is itself achiral, CD spectroscopy becomes highly relevant when the core is coordinated with chiral ligands or when it interacts with a chiral environment, such as a biomolecule.

For chiral dirhodium carboxylates, CD spectroscopy is instrumental in assigning the absolute configuration of the complex. rsc.orgacs.org The arrangement of chiral ligands around the dirhodium core creates a chiral environment that gives rise to a characteristic CD spectrum.

A particularly powerful application is Induced Circular Dichroism (ICD). When an achiral molecule like Rhodium, tetrakis(mu-methoxyacetato)di- binds to a chiral macromolecule (e.g., a protein or DNA), it can exhibit a CD signal in the region of the chromophore's absorption bands. springernature.com This induced CD is a result of the achiral chromophore being held in a fixed, asymmetric orientation by the chiral host. scispace.com Monitoring the ICD signal can provide valuable information on binding events, stoichiometry, and conformational changes in the biomolecule upon complexation. unipi.itrsc.org For example, changes in the far-UV CD spectrum of a protein (200-250 nm) upon binding of a dirhodium complex can indicate alterations in the protein's secondary structure. rsc.orgspringernature.com

Time-Resolved Spectroscopic Methods for Excited State Dynamics

Understanding the behavior of dirhodium complexes upon photoexcitation is critical for applications in photochemistry and photocatalysis. Time-resolved spectroscopic methods, such as femtosecond pump-probe spectroscopy, are used to investigate the dynamics of excited states on ultrafast timescales. ornl.govornl.gov

In a typical pump-probe experiment, an initial laser pulse (the pump) excites the molecule to a higher electronic state. A second, time-delayed pulse (the probe) monitors the changes in absorption or emission as the molecule relaxes back to the ground state or proceeds through various intermediate states. fu-berlin.deresearchgate.net This allows for the direct measurement of excited-state lifetimes and the identification of transient species.

For dirhodium carboxylates like Rhodium, tetrakis(mu-methoxyacetato)di-, these techniques can elucidate the nature and dynamics of metal-metal-to-ligand charge transfer (MMLCT) or metal-centered (d-d) excited states. Recent studies have highlighted the photocatalytic potential of dirhodium tetracarboxylates, which can be activated by visible light to promote singlet oxygen generation. nih.gov Time-resolved spectroscopy is crucial for characterizing the metal-metal centered transition (MMCT) excited states responsible for this activity and for understanding the kinetics of intersystem crossing and energy transfer processes. nih.gov

Electroanalytical Techniques for Redox Characterization

Electroanalytical techniques, particularly cyclic voltammetry (CV), are fundamental for characterizing the redox properties of dirhodium complexes. These compounds typically exhibit a reversible one-electron oxidation process, corresponding to the Rh₂(II,II)/Rh₂(II,III) couple. researchgate.net The potential at which this oxidation occurs is a key indicator of the electronic environment of the dirhodium core.

The redox potential is sensitive to the nature of both the bridging carboxylate ligands and any axially coordinated ligands. researchgate.netfigshare.com Electron-withdrawing groups on the carboxylate ligands, such as trifluoroacetate, make the complex more difficult to oxidize, resulting in a more positive oxidation potential compared to complexes with electron-donating groups. researchgate.net Similarly, the coordination of Lewis basic ligands to the axial positions increases electron density at the rhodium centers, making the complex easier to oxidize (a negative shift in the redox potential).

By systematically studying compounds like Rhodium, tetrakis(mu-methoxyacetato)di- and its derivatives, CV provides quantitative data on how ligand modifications can tune the electronic properties and, consequently, the catalytic reactivity of the complex.

Table 2: Representative Cyclic Voltammetry Data for Dirhodium(II,II) Complexes

ComplexRedox CoupleE₁/₂ (V vs. Fc/Fc⁺)ΔEp (mV)Reference
[Rh₂((S)-BPTPI)₄]Rh(II,III)/Rh(II,II)-0.2664 researchgate.net
[Rh₂((S)-TCPTTL)₄]Rh(II,III)/Rh(II,II)+0.8988 researchgate.net

Note: E₁/₂ is the half-wave potential, and ΔEp is the peak potential separation.

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a powerful technique for the direct measurement of the thermodynamic parameters of binding interactions in solution. tainstruments.com It is unique in its ability to determine the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) of an interaction in a single experiment. news-medical.netwikipedia.org From these values, the Gibbs free energy (ΔG) and entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the binding event. nih.gov

In the context of Rhodium, tetrakis(mu-methoxyacetato)di-, ITC is ideally suited for quantifying the thermodynamics of axial ligand coordination. The dirhodium core possesses two vacant axial sites that can bind solvent molecules, substrates, or other Lewis basic ligands. nih.gov An ITC experiment can be designed where a solution of a potential ligand is titrated into a solution of the dirhodium complex. The heat released or absorbed upon each injection is measured, generating a binding isotherm. malvernpanalytical.com

This data provides fundamental insights into the driving forces of ligand binding. For example, a negative ΔH indicates an enthalpically driven process, often associated with the formation of strong coordinate bonds. A positive ΔS suggests an entropically driven process, which might be due to the release of ordered solvent molecules upon ligand binding. nih.gov This information is invaluable for understanding substrate recognition and the mechanism of catalysis for dirhodium complexes. news-medical.net

Table 3: Thermodynamic Parameters Obtainable from a Single ITC Experiment

ParameterSymbolDescription
Binding ConstantKₐMeasures the strength of the binding interaction (Kₐ = 1/Kₔ).
Enthalpy ChangeΔHThe heat released or absorbed during the binding event.
StoichiometrynThe molar ratio of the ligand to the macromolecule in the complex.
Gibbs Free Energy ChangeΔGIndicates the spontaneity of the binding process (calculated: ΔG = -RTlnKₐ).
Entropy ChangeΔSRelates to the change in disorder of the system upon binding (calculated: ΔG = ΔH - TΔS).

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Rhodium, tetrakis(μ-methoxyacetato)di-?

  • Methodology : The synthesis typically involves ligand substitution from dirhodium tetraacetate (Rh₂(OAc)₄) under reflux conditions. Methoxyacetate ligands replace acetate groups via reaction with methoxyacetic acid in anhydrous solvents (e.g., THF or dichloromethane). Critical parameters include stoichiometric control of the ligand, inert atmosphere (N₂/Ar), and purification via recrystallization or column chromatography .
  • Key Considerations : Monitor reaction progress using IR spectroscopy to confirm ligand exchange (shift in ν(C=O) from ~1600 cm⁻¹ for acetate to ~1650 cm⁻¹ for methoxyacetato). Yield optimization requires strict moisture avoidance.

Q. Which analytical techniques are most effective for structural characterization?

  • Primary Methods :

  • X-ray crystallography : Resolves μ-bridging ligand geometry and Rh-Rh bond distance (typically ~2.4 Å in dirhodium complexes) .
  • NMR spectroscopy : ¹H and ¹³C NMR identify methoxyacetato ligand environments (e.g., δ 3.3 ppm for -OCH₃ protons) .
  • IR spectroscopy : Confirms carboxylate coordination modes (symmetric/asymmetric stretching bands) .
    • Supplementary Data : Elemental analysis (C/H/Rh%) and mass spectrometry (ESI-MS) validate molecular composition .

Q. What safety protocols are essential for handling this compound?

  • Hazard Mitigation :

  • PPE : Nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation of dust/aerosols .
  • Incompatibilities : Avoid strong acids/bases (risk of ligand protonation/degradation) and oxidizing agents (potential Rh oxidation) .
  • Decomposition : Thermal degradation releases CO₂, acetic acid derivatives, and Rh oxides. Use CO₂/dry chemical fire extinguishers .
    • Toxicity Data : Intraperitoneal LD₅₀ in mice is ~115 mg/kg; prioritize waste neutralization before disposal .

Advanced Research Questions

Q. How do methoxyacetato ligands influence catalytic activity compared to acetate in dirhodium complexes?

  • Electronic Effects : Methoxy groups enhance electron-donating capacity, increasing Rh center electron density. This modifies redox potentials (cyclic voltammetry) and stabilizes reactive intermediates in carbene transfer reactions .
  • Steric Impact : Methoxy substituents may alter substrate access to axial coordination sites, affecting enantioselectivity in asymmetric catalysis. Comparative studies with Rh₂(OAc)₄ are recommended .

Q. What mechanistic insights exist for interactions with biological macromolecules?

  • DNA Binding : Dirhodium tetraacetate binds N7/O6 sites of guanine via axial H₂O ligand displacement. For methoxyacetato analogs, use UV-Vis titration and circular dichroism to assess binding affinity changes. Methoxy groups may hinder intercalation but enhance hydrophobic interactions .
  • Protein Interactions : Explore coordination to histidine residues using fluorescence quenching assays. Compare with Rh₂(OAc)₄’s antitumor activity .

Q. How can computational models predict reactivity under varying conditions?

  • DFT Applications : Calculate HOMO/LUMO energies to predict electrophilic/nucleophilic behavior. Simulate ligand substitution barriers (e.g., solvent effects on Rh-O bond dissociation) .
  • MD Simulations : Model thermal stability in polar vs. nonpolar solvents to guide experimental solvent selection .

Q. How to resolve contradictions in reported stability data for carboxylate-bridged dirhodium complexes?

  • Case Study : Conflicting decomposition temperatures may arise from moisture content or crystallinity. Conduct TGA-DSC under controlled humidity and compare with XRD data to correlate stability with hydration state .
  • Controlled Replication : Standardize purity protocols (e.g., sublimation for anhydrous samples) and validate via elemental analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.